1,3,5-Triazine

Descripción

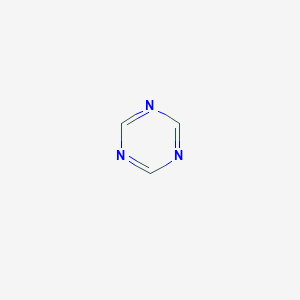

1,3,5-Triazine (s-triazine) is a symmetrical heterocyclic compound with three nitrogen atoms alternating with carbon atoms in a six-membered ring . Its stability and synthetic versatility make it a cornerstone in medicinal chemistry, materials science, and industrial applications. The primary precursor for synthesizing substituted derivatives is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which undergoes stepwise nucleophilic substitution to yield bioactive or functionalized compounds . Key applications include:

- Anticancer agents: Derivatives like diarylamino-1,3,5-triazines act as focal adhesion kinase (FAK) inhibitors, with compound 88 showing IC₅₀ = 0.31 µM against FAK .

- OLEDs: Symmetrical triazine cores enable tunable HOMO-LUMO gaps for optoelectronic devices .

- Flame retardants: Derivatives such as tris(2,3-dichloropropyl)isocyanurate (TCC) are widely used .

Propiedades

IUPAC Name |

1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3/c1-4-2-6-3-5-1/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHQDMXYYFUGFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052785 | |

| Record name | 1,3,5-Triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290-87-9 | |

| Record name | 1,3,5-Triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000290879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B5F4CM81E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

1,3,5-Triazine can be synthesized through several methods:

Trimerization of Nitriles: Symmetrical 1,3,5-triazines are commonly prepared by the trimerization of nitriles such as cyanogen chloride or cyanamide.

Pinner Triazine Synthesis: This method involves the reaction of an alkyl or aryl amidine with phosgene.

Copper Carbenoid Insertion: Insertion of an N-H moiety into a hydrazide by a copper carbenoid, followed by treatment with ammonium chloride, also yields the triazine core.

Industrial Production: Industrially, this compound derivatives like melamine are produced from urea through a high-temperature process involving the release of ammonia.

Análisis De Reacciones Químicas

Cycloaddition and Ring-Opening Reactions

1,3,5-Triazines participate in cycloaddition reactions due to their electron-deficient nature. Recent studies highlight their utility in inverse electron-demand Diels-Alder (IEDDA) reactions:

-

Cycloaddition with Amidines : 1,2,3,5-Tetrazines derived from triazines react with amidines to form pyrimidine derivatives, with substituents significantly affecting reactivity and regioselectivity .

-

Microwave-Assisted Synthesis : Nitriles generated from alcohols/aldehydes under microwave irradiation undergo [2+3] cycloaddition with dicyandiamide to yield triazines (e.g., 87% yield for 2,4,6-triphenyl-1,3,5-triazine) .

Table 1: Cycloaddition Reactivity of 1,3,5-Triazine Derivatives

| Substrate | Reaction Partner | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| 1,2,3,5-Tetrazine | Amidines | Pyrimidines | 60–85 | RT, 12–24 h |

| Nitriles | Dicyandiamide | Triazines | 70–87 | MW, NH₃, I₂ |

Nucleophilic Substitution Reactions

The chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) undergo sequential substitution, enabling precise functionalization:

-

Stepwise Substitution : Reacting cyanuric chloride with amines or alcohols under controlled pH and temperature yields mono-, di-, or trisubstituted derivatives .

-

One-Pot Synthesis : Cu(I)-catalyzed Ullmann-type reactions with dichlorotriazinyl benzenesulfonamide reduce reaction times by 50% compared to traditional methods (e.g., 4 h vs. 8 h for disubstituted triazines) .

Table 2: Substitution Kinetics in Cyanuric Chloride

| Reagent | Temp (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| Aniline | 0–5 | 2 | 2-Chloro-4,6-diphenyl | 92 |

| Sodium Methoxide | 25 | 1 | 2,4-Dimethoxy-6-chloro | 88 |

Hydrogen Sulfide (H₂S) Scavenging Mechanism

Triazines are widely used in petroleum industries to neutralize H₂S. Computational studies reveal:

-

Stepwise Sulfur Incorporation :

Table 3: Energy Barriers in H₂S Scavenging

| Step | Activation Energy (kcal/mol) | Dominant Pathway |

|---|---|---|

| 1st H₂S Addition | 24.5 | SN1 |

| 2nd H₂S Addition | 22.9 | SN2 |

| 3rd H₂S Addition | 45.5 | Polymerization |

Acid-Base and Industrial Reactions

-

Neutralization : Triethanolamine derivatives (e.g., 1,3,5-tris(2-hydroxyethyl)triazine) exothermically neutralize acids, forming stable salts .

-

Dye Synthesis : Chlorinated triazines react with cellulose to form covalent bonds in reactive dyes .

Thermochemical Data

NIST studies provide key thermodynamic parameters for triazine reactions:

Table 4: Reaction Enthalpies (ΔrH°)

| Reaction | ΔrH° (kJ/mol) | Method |

|---|---|---|

| Li⁺ + this compound → Li⁺(Triazine) | 127 ± 13 | CIDT |

| Na⁺ + this compound → Na⁺(Triazine) | 88 ± 3 | CIDT |

| K⁺ + this compound → K⁺(Triazine) | 55 ± 3 | CIDT |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1,3,5-Triazine derivatives have emerged as potent pharmacological agents due to their diverse biological activities. Research has highlighted several key applications:

- Anticancer Activity : A study demonstrated that novel this compound derivatives act as potent inhibitors of cervical cancer by targeting the PI3K/mTOR signaling pathway. The most effective compound showed significant cytotoxicity against HeLa cells and reduced tumor volume in xenograft models .

- Antimicrobial Properties : Triazines exhibit antibacterial and antifungal activities. Their derivatives are being explored for treating infections caused by resistant strains of bacteria and fungi .

- Anti-inflammatory and Antiviral Effects : The compounds have shown promise in treating inflammatory diseases and viral infections, making them valuable in developing new therapeutic agents .

Material Science Applications

The unique properties of this compound make it suitable for various advanced materials:

- Electroluminescent Devices : Functionalized triazine derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs) and phosphorescent materials. They enhance device performance through improved charge transport and light emission characteristics .

- Nonlinear Optical Materials : Triazine derivatives are studied for their nonlinear optical properties, which are crucial in developing advanced photonic devices and sensors .

- Polymeric Materials : Triazines are incorporated into hyper-branched and linear polymers for applications in multilayer data storage systems .

Agricultural Applications

This compound compounds play a significant role in agriculture:

- Herbicides : Chlorinated triazines such as atrazine are widely used as herbicides. They inhibit photosynthesis in weeds, making them effective in crop protection .

- Fungicides : Some triazine derivatives have been developed for use as fungicides to protect crops from fungal infections .

Industrial Applications

The industrial sector employs this compound in various processes:

- Metal Processing : Triazines are used as additives in cutting and grinding fluids to enhance lubrication and reduce wear on machinery .

- Coatings and Paints : In papermaking and coatings, triazines improve the quality and durability of products by acting as anti-mildew agents .

- Desulfurization : They are effective in removing hydrogen sulfide (H₂S) from gaseous streams in oil and gas industries, thus preventing corrosion of equipment .

Case Study 1: Anticancer Activity

A recent study synthesized a series of this compound derivatives that were evaluated for their anticancer properties. The most promising compound demonstrated significant inhibition of cell viability in cervical cancer cells through apoptosis induction and cell cycle arrest at the G1 phase. This research underscores the potential of triazine derivatives as therapeutic agents against various cancers.

Case Study 2: Electroluminescent Devices

Research into functionalized 1,3,5-triazines has led to advancements in OLED technology. By optimizing the chemical structure of these compounds, researchers have achieved higher efficiency and stability in electroluminescent devices. This application is pivotal for future developments in display technologies.

Mecanismo De Acción

The mechanism of action of 1,3,5-triazine derivatives varies depending on their specific application:

Molecular Targets: These compounds often target specific proteins or enzymes involved in cellular processes, leading to the inhibition of cell growth and proliferation.

Pathways Involved: Triazine derivatives can interfere with various signaling pathways, inducing apoptosis in cancer cells or inhibiting viral replication.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Triazines

1,2,4-Triazine

Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX)

- Application : RDX is an explosive derivative of 1,3,5-triazine, highlighting how substituents drastically alter functionality .

- Biodegradation: Unlike s-triazine-based pharmaceuticals, RDX is metabolized by Stenotrophomonas maltophilia PB1 under nitrogen-limiting conditions, yielding methylene-N-(hydroxymethyl)nitroamine derivatives .

Comparative Analysis Table

Key Research Findings

Medicinal Chemistry

- FAK Inhibition : Structural modifications to this compound derivatives (e.g., imidazo[1,2-a][1,3,5]triazines) enhance binding affinity. Compound 92 showed 2-fold higher FAK affinity than its predecessor .

- Cytotoxicity: Azido-propargyloxy-1,3,5-triazine monomers exhibit cytotoxicity (IC₅₀ = 90–99 µM), while their hyperbranched polymers reduce toxicity (IC₅₀ > 100 µM) .

Materials Science

- OLED Performance : Asymmetric 1,2,4-triazines achieve slower efficiency roll-off than symmetric analogs, making them suitable for high-brightness displays .

- Thermal Stability : this compound derivatives with aryl arms exhibit restricted rotational freedom, optimizing their use in thermally stable OLED layers .

Actividad Biológica

1,3,5-Triazine is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound and its derivatives, highlighting their potential applications in pharmaceuticals, particularly in cancer therapy and antimicrobial treatments.

Overview of this compound

This compound is characterized by a six-membered ring containing three nitrogen atoms at positions 1, 3, and 5. This unique structure allows for various substitutions that can enhance its biological properties. The compound serves as a versatile pharmacophore in medicinal chemistry, leading to the development of numerous derivatives with varied biological activities.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound derivatives. These compounds have been shown to inhibit tumor cell proliferation and induce apoptosis through various mechanisms.

- Cytotoxicity Studies : A study involving novel this compound nitrogen mustards revealed that certain derivatives exhibit significant cytotoxic effects on human colon cancer cell lines (DLD-1 and HT-29). For instance, compound 7b , which features an Ala-Ala-OMe substituent, induced dose-dependent cytotoxicity and apoptosis in these cell lines .

- Inhibition of Enzymes : Research has indicated that some this compound derivatives inhibit enzymes involved in tumorigenesis. The modification of substituents on the triazine ring can lead to compounds with enhanced inhibitory activity against cancer-related enzymes .

Antimicrobial and Antiviral Properties

This compound derivatives also exhibit potent antimicrobial and antiviral activities:

- Antimicrobial Activity : Recent findings suggest that triazine-based dendrimers possess remarkable antimicrobial properties against Gram-negative bacteria such as E. coli and P. aeruginosa. .

- Antiviral Activity : A series of 2,4,6-trisubstituted triazines showed significant antiviral activity against herpes simplex virus type 1 (HSV-1), with selectivity indices indicating their potential as antiviral agents .

Table of Biological Activities

| Activity Type | Example Compounds | Target Organisms/Cells | Mechanism of Action |

|---|---|---|---|

| Anticancer | Compound 7b | DLD-1, HT-29 | Induces apoptosis |

| Antimicrobial | Triazine dendrimers | E. coli, P. aeruginosa | Disruption of cell membrane |

| Antiviral | Trisubstituted triazines | HSV-1 | Inhibition of viral replication |

Case Studies

Several case studies illustrate the effectiveness of this compound derivatives:

- Colon Cancer Treatment : A study synthesized a series of triazine nitrogen mustards that displayed potent cytotoxicity against colon cancer cell lines. The most effective compound was noted for its ability to induce apoptosis through specific intracellular signaling pathways .

- Antiviral Research : Another investigation focused on the synthesis of symmetrical triazine derivatives that demonstrated high antiviral activity against HSV-1. The structure-activity relationship was analyzed to optimize the efficacy of these compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for 1,3,5-triazine derivatives, and how are they characterized?

- Methodology: Derivatives are synthesized via nucleophilic substitution reactions or molecular hybridization. For example, imine-linked triazines are prepared by reacting primary amines with cyanuric chloride under controlled pH and temperature. Characterization involves 1H/13C NMR, IR spectroscopy, HR-MS, and single-crystal X-ray diffraction to confirm structural integrity and purity .

- Key considerations: Reaction conditions (e.g., ammonia-saturated ethanol at 120°C in sealed tubes) significantly influence yields and product stability .

Q. How do researchers assess the antibacterial efficacy of this compound derivatives in biomedical applications?

- Methodology: Antibacterial activity is tested against gram-positive pathogens (e.g., Streptococcus mutans) using minimum inhibitory concentration (MIC) assays. For instance, triacryloylhexahydro-1,3,5-triazine in adhesive resins reduces bacterial growth by copolymerizing with methacrylate monomers, though high concentrations (>15 wt%) may reduce wettability .

- Experimental design: Balance antibacterial efficacy with material properties (e.g., bond strength, solvent resistance) via systematic concentration gradients .

Q. What analytical techniques are critical for verifying triazine compound purity and stability?

- Methodology: High-performance liquid chromatography (HPLC) and assays using HClO₄ (≥99% purity) are standard. IR spectroscopy validates functional groups, while thermal stability is assessed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can structural modifications of this compound derivatives enhance anticancer activity against resistant cell lines?

- Methodology: Introduce electron-withdrawing groups (e.g., nitro or chloro substituents) to improve DNA intercalation. For example, imamine-triazine derivatives show potent activity against triple-negative breast cancer cells via apoptosis induction. Validate using in vitro cytotoxicity assays (e.g., MTT) and in silico docking studies .

- Data contradiction: Some derivatives exhibit reduced efficacy due to poor solubility; counterbalance with hydrophilic side chains .

Q. What explains discrepancies in the mutagenic classification of this compound derivatives across regulatory frameworks?

- Methodology: Evaluate hydrolysis products (e.g., formaldehyde release) and systemic bioavailability. For instance, N,N′,N′′-tris(β-hydroxyethyl)hexahydro-1,3,5-triazine is classified as a Category 3B germ cell mutagen due to insufficient evidence of formaldehyde reaching germ cells .

- Critical analysis: Cross-reference in vitro genotoxicity assays (e.g., Ames test) with in vivo toxicokinetic data to resolve classification conflicts .

Q. How do copolymerization kinetics influence the mechanical properties of triazine-containing dental adhesives?

- Methodology: Monitor degree of conversion (DC) via Fourier-transform infrared spectroscopy (FTIR) during photopolymerization. Optimal TAT (triacryloylhexahydro-triazine) concentrations (10–15 wt%) improve antibacterial activity without compromising bond strength (>20 MPa) .

- Challenge: High triazine content reduces DC due to steric hindrance; optimize UV irradiation time and photoinitiator ratios .

Q. What strategies address contradictions in the environmental hazard profiles of triazine-based flame retardants?

- Methodology: Compare degradation pathways (e.g., hydrolysis vs. photolysis) for derivatives like melamine phosphate. While some datasets classify it as non-hazardous, others flag urinary tract toxicity based on metabolite studies. Use lifecycle analysis (LCA) and in silico biodegradability models to reconcile discrepancies .

Q. Methodological Best Practices

- For SAR Studies : Prioritize substituent effects on bioactivity. For example, aminophenyl-triazine activators of cystic fibrosis transmembrane conductance regulator (CFTR) require para-substituted amino groups for nanomolar potency .

- For Safety Profiling : Combine in vitro mutagenicity data (e.g., micronucleus assays) with physiologically based pharmacokinetic (PBPK) modeling to assess germ cell risks .

- For Synthesis Optimization : Use design of experiments (DoE) to screen reaction parameters (e.g., solvent polarity, temperature) for high-yield triazolo-triazine synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.